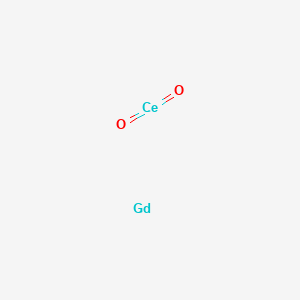

Cerium(IV) oxide-gadolinium doped

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cerium(IV) oxide-gadolinium doped, also known as gadolinium-doped cerium oxide, is a ceramic material with the chemical formula Gd:CeO₂. This compound is widely recognized for its high ionic conductivity and is primarily used as an electrolyte in solid oxide fuel cells (SOFCs).

Méthodes De Préparation

Cerium(IV) oxide-gadolinium doped can be synthesized through several methods, including:

Sol-gel process: This method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.

Wet chemical process: This involves chemical reactions in a liquid medium to produce the desired compound.

Co-precipitation: This method involves the simultaneous precipitation of cerium and gadolinium compounds from a solution.

Hydrothermal synthesis: This involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures.

Combustion synthesis: This method uses exothermic chemical reactions to produce the compound .

Analyse Des Réactions Chimiques

Cerium(IV) oxide-gadolinium doped undergoes various chemical reactions, including:

Oxidation and Reduction: The introduction of gadolinium creates oxygen vacancies, which play a crucial role in the redox reactions. These vacancies enhance the material’s ability to conduct oxygen ions.

Substitution Reactions: Gadolinium ions substitute cerium ions in the cerium oxide lattice, creating a doped structure with improved properties.

Common Reagents and Conditions: Reagents such as cerium nitrate, ceric ammonium nitrate, cerium oxalate, cerium carbonate, and cerium hydroxide are commonly used in these reactions. .

Major Products: The primary product is the doped cerium oxide with enhanced ionic conductivity and stability.

Applications De Recherche Scientifique

Cerium(IV) oxide-gadolinium doped has a wide range of scientific research applications, including:

Solid Oxide Fuel Cells (SOFCs): It is used as an electrolyte due to its high ionic conductivity and low operating temperatures.

Oxygen Sensors: The material’s ability to conduct oxygen ions makes it suitable for use in oxygen sensors.

Catalysis: It is used in catalytic converters for the treatment of automobile exhaust fumes.

Biomedical Applications: The compound is being explored for its potential use in cancer treatment due to its selective cytotoxicity to cancer cells.

Optical Applications: The material’s unique optical properties make it suitable for use in optical displays and LED applications.

Mécanisme D'action

The mechanism of action of cerium(IV) oxide-gadolinium doped involves the creation of oxygen vacancies when gadolinium ions are introduced into the cerium oxide lattice. These vacancies enhance the material’s ionic conductivity by allowing oxygen ions to move more freely through the lattice. The high concentration and mobility of these oxide ion vacancies result in the material’s high ionic conductivity . Additionally, the material’s ability to undergo redox reactions makes it effective in various applications, including catalysis and fuel cells .

Comparaison Avec Des Composés Similaires

Cerium(IV) oxide-gadolinium doped is often compared with other doped cerium oxides, such as:

Yttria-stabilized zirconia (YSZ): While YSZ is commonly used in SOFCs, it requires higher operating temperatures compared to gadolinium-doped cerium oxide.

Samarium-doped cerium oxide: Similar to gadolinium-doped cerium oxide, this compound also exhibits high ionic conductivity but may have different stability and compatibility characteristics.

Praseodymium-doped cerium oxide: This compound is another alternative with unique properties that may be suitable for specific applications.

This compound stands out due to its lower operating temperatures and high ionic conductivity, making it a preferred choice for many high-temperature applications .

Propriétés

Formule moléculaire |

CeGdO2 |

|---|---|

Poids moléculaire |

329.4 g/mol |

Nom IUPAC |

dioxocerium;gadolinium |

InChI |

InChI=1S/Ce.Gd.2O |

Clé InChI |

ZBPTVGKVCOMWPA-UHFFFAOYSA-N |

SMILES canonique |

O=[Ce]=O.[Gd] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)

![2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)

![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)

![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)

![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)

![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)